molecular formula C18H30N4O2 B7643648 N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide

N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide

Cat. No. B7643648
M. Wt: 334.5 g/mol
InChI Key: CIDDIMPMMSGRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide (CEPCA) is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It belongs to the class of compounds known as cyclohexylamines and has been found to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide is not fully understood. However, it has been found to modulate several signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. By modulating these pathways, this compound can regulate the expression of various genes and proteins that are involved in inflammation, tumor growth, and neuronal survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of inflammatory cells, such as macrophages and microglia. It can also induce apoptosis in cancer cells and protect neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, and its biological activities are well characterized. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide can be synthesized using a multi-step process that involves the condensation of 3-ethyl-5-aminomethyl-1,2,4-oxadiazole with cyclohexanone, followed by the reaction of the resulting intermediate with N-cyclohexylglycine. The final product is obtained after purification and isolation.

Scientific Research Applications

N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-2-16-21-18(24-22-16)13-8-10-14(11-9-13)19-12-17(23)20-15-6-4-3-5-7-15/h13-15,19H,2-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDDIMPMMSGRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(CC2)NCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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